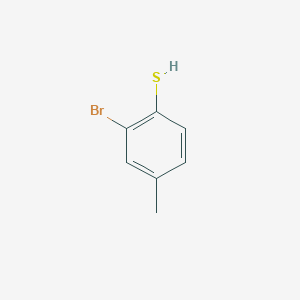
2-Bromo-4-methylbenzenethiol
Overview
Description
2-Bromo-4-methylbenzenethiol is a useful research compound. Its molecular formula is C7H7BrS and its molecular weight is 203.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism of Bromobenzene : 2-Bromo-4-methylbenzenethiol is involved in the metabolism of bromobenzene, as observed in studies with Hartley guinea pigs and golden Syrian hamsters. Bromothiocatechols, including this compound, are formed through biological methylation processes and are excreted as urinary metabolites (Lertratanangkoon, 1993).
Intermediate in Chemical Syntheses : This compound is utilized as an intermediate in the synthesis of various chemical compounds, including pharmaceutical agents, organic dyes, and organic electroluminescent materials. Its efficacy in these roles is highlighted by its high yield and purity in specific synthesis processes (Xuan, Yan-hui, Zuo, Hongyu, & Zhao, 2010).
In Antibacterial and Antifungal Studies : Derivatives of this compound have been studied for their antibacterial and antifungal activities. These studies involved testing against various bacteria and fungi, comparing their effectiveness with standard antibiotics (Katırcıoğlu, Loğoğlu, Tilki, & Öktemer, 2007).
Pharmacological Applications : Some compounds synthesized using this compound have shown significant pharmacological and biological activities, including potential anticancer properties (Srivastav, Gupta, & Gupta, 2000).
Role in Enzymatic Processes : The compound is involved in enzymatic processes, such as the cleavage of thioether linkages in cysteine conjugates of aromatic compounds. This process is catalyzed by enzymes in the liver and has implications for drug metabolism (Tateishi, Suzuki, & Shimizu, 1978).
Electrolyte Additive in Lithium-Ion Batteries : Research has been conducted on using derivatives of this compound as electrolyte additives in lithium-ion batteries, highlighting its potential in enhancing battery safety and performance (Zhang, 2014).
Use in Organic Syntheses : Its derivatives have been used in the synthesis of complex organic compounds, demonstrating its versatility as a reagent in organic chemistry (Jolad & Rajagopalan, 2003).
Inhibitory Activity Against Protein Tyrosine Phosphatase : Derivatives of this compound have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting potential therapeutic applications for type 2 diabetes mellitus (Huang, 2011).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-methyl-benzothiol is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 2-Bromo-4-methyl-benzothiol interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2-Bromo-4-methyl-benzothiol is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound has amolecular weight of 203.1 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of 2-Bromo-4-methyl-benzothiol’s action are primarily seen in its role in the SM cross-coupling reaction . The compound facilitates the formation of new carbon–carbon bonds, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-methyl-benzothiol can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the compound’s action . .
Properties
IUPAC Name |
2-bromo-4-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRYTAAUMTONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567882 | |
| Record name | 2-Bromo-4-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14395-53-0 | |
| Record name | 2-Bromo-4-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


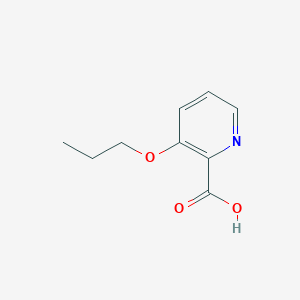
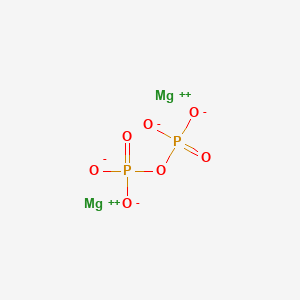
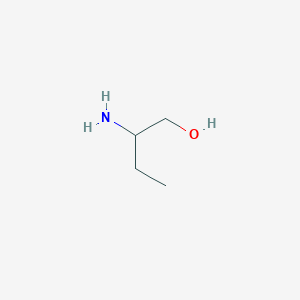


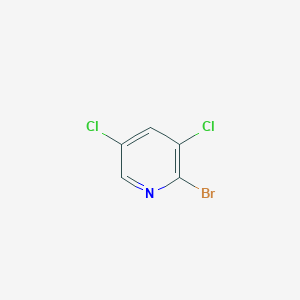

![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
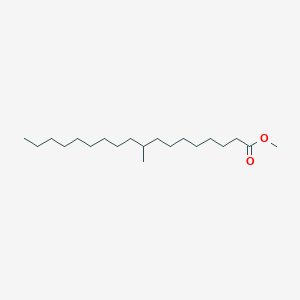




![3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1-[4-(VINYLSULFONYL)PHENYL]-1H-PYRAZOLE](/img/structure/B80488.png)
